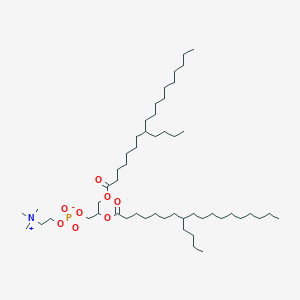
Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine, also known as DBT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBT is a tricyclic molecule that contains a thiazepine ring fused with a triazole and a benzene ring.
Wirkmechanismus
The mechanism of action of Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine is not well understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine has been reported to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood and anxiety. Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters. The exact mechanism by which Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine modulates neurotransmitter systems is still under investigation.
Biochemische Und Physiologische Effekte
Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine has antitumor activity against various cancer cell lines, including lung cancer, colon cancer, and breast cancer. Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine has also been reported to have antidepressant and anxiolytic activities in animal models. In addition, Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine has been shown to have antioxidant and anti-inflammatory activities, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine is also soluble in a range of solvents, which makes it easy to handle in the laboratory. However, there are also some limitations to the use of Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine in lab experiments. It is a relatively new compound, and its properties and behavior are not well understood. In addition, the mechanism of action of Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine is not well characterized, which makes it difficult to design experiments that target specific pathways or systems.
Zukünftige Richtungen
There are several future directions for research on Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine. One area of interest is the development of Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine-based organic semiconductors for use in organic electronics. Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine-based semiconductors have shown promising results in the development of organic light-emitting diodes and organic field-effect transistors, and further research in this area could lead to the development of new technologies. Another area of interest is the investigation of the mechanism of action of Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine. A better understanding of the molecular pathways and systems that are modulated by Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine could lead to the development of more targeted and effective therapies. Finally, further research is needed to explore the potential applications of Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine in other fields, such as material science and environmental science.
Synthesemethoden
The synthesis of Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine involves the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with 3,4-dichloronitrobenzene in the presence of sodium hydroxide and copper powder. The reaction proceeds through the formation of an intermediate, which is then reduced to Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine using sodium dithionite. The yield of the reaction is around 60%, and the purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine has shown potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine has been reported to have antitumor, antidepressant, and anxiolytic activities. Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine has also been studied for its potential use as a fluorescent probe for detecting zinc ions in biological systems. In material science, Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine has been used as a building block for the synthesis of organic semiconductors. Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine-based organic semiconductors have shown promising results in the development of organic light-emitting diodes and organic field-effect transistors. In organic electronics, Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine has been used as a dopant for the synthesis of conducting polymers.
Eigenschaften
CAS-Nummer |
122033-01-6 |
|---|---|
Produktname |
Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine |
Molekularformel |
C14H10N4S |
Molekulargewicht |
266.32 g/mol |
IUPAC-Name |
13-thia-2,4,5-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),3,5,7,9,11,15,17-octaen-17-amine |
InChI |
InChI=1S/C14H10N4S/c15-9-5-6-13-11(7-9)18-8-16-17-14(18)10-3-1-2-4-12(10)19-13/h1-8H,15H2 |
InChI-Schlüssel |
CODICMXJADBLMH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NN=CN3C4=C(S2)C=CC(=C4)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NN=CN3C4=C(S2)C=CC(=C4)N |
Andere CAS-Nummern |
122033-01-6 |
Synonyme |
Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepin-6-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44062.png)


![3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B44069.png)

![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt](/img/structure/B44072.png)


![2,6-diamino-N-[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]hexanamide](/img/structure/B44076.png)




